Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)
Brand Name: Vulcanchem
CAS No.: 2899-87-8
VCID: VC11991490
InChI: InChI=1S/C22H14O10/c23-17(11-3-5-13-15(9-11)21(27)31-19(13)25)29-7-1-2-8-30-18(24)12-4-6-14-16(10-12)22(28)32-20(14)26/h3-6,9-10H,1-2,7-8H2
SMILES: C1=CC2=C(C=C1C(=O)OCCCCOC(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Molecular Formula: C22H14O10
Molecular Weight: 438.3 g/mol

Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)

CAS No.: 2899-87-8

Cat. No.: VC11991490

Molecular Formula: C22H14O10

Molecular Weight: 438.3 g/mol

* For research use only. Not for human or veterinary use.

Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) - 2899-87-8

Specification

CAS No. 2899-87-8
Molecular Formula C22H14O10
Molecular Weight 438.3 g/mol
IUPAC Name 4-(1,3-dioxo-2-benzofuran-5-carbonyl)oxybutyl 1,3-dioxo-2-benzofuran-5-carboxylate
Standard InChI InChI=1S/C22H14O10/c23-17(11-3-5-13-15(9-11)21(27)31-19(13)25)29-7-1-2-8-30-18(24)12-4-6-14-16(10-12)22(28)32-20(14)26/h3-6,9-10H,1-2,7-8H2
Standard InChI Key MRIBVVVTDMUFHN-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(=O)OCCCCOC(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Canonical SMILES C1=CC2=C(C=C1C(=O)OCCCCOC(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) is systematically named according to IUPAC guidelines as 4-(1,3-dioxo-2-benzofuran-5-carbonyl)oxybutyl 1,3-dioxo-2-benzofuran-5-carboxylate . Its molecular structure consists of two 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate groups connected by a butane-1,4-diyl spacer. The compound’s canonical SMILES representation is C1=CC2=C(C=C1C(=O)OCCCCOC(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O, which underscores the ester linkages and cyclic anhydride functionalities .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number2899-87-8
Molecular FormulaC₂₂H₁₄O₁₀
Molecular Weight438.3 g/mol
IUPAC Name4-(1,3-dioxo-2-benzofuran-5-carbonyl)oxybutyl 1,3-dioxo-2-benzofuran-5-carboxylate
XLogP3-AA3.7 (Predicted)
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count10

Synthesis and Manufacturing Considerations

Purification and Stability

The compound is reported to have a purity of 97% when stored at 2–8°C . Its structural analogs demonstrate notable thermal stability, with melting points exceeding 110°C without decomposition . This suggests that the butane-1,4-diyl-linked bis(isobenzofuran) derivative is similarly robust, making it suitable for long-term storage and handling under standard laboratory conditions.

Physicochemical Properties

Solubility and Reactivity

Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) is likely sparingly soluble in polar solvents such as water but more soluble in aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO). The presence of ester and cyclic anhydride groups renders it susceptible to nucleophilic attack, particularly under basic conditions. Hydrolysis of the ester linkages would yield the corresponding dicarboxylic acid and 1,4-butanediol, while the anhydride moieties could react with amines or alcohols to form amides or esters, respectively.

Crystallographic Data

X-ray diffraction studies of analogous compounds reveal planar isobenzofuran rings with dihedral angles influenced by the spacer group . For example, the butane-1,4-diyl chain in 4,4′-(butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione) adopts a staggered conformation, minimizing steric hindrance between the two dioxolane rings . Similar packing arrangements are expected for Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate), potentially facilitating crystal engineering applications.

ParameterDetailsSource
GHS Signal WordDanger
Precautionary MeasuresUse eye/face protection, avoid breathing dust/fume
Storage Conditions2–8°C in a tightly closed container
Transport ClassificationUN 2923, Packing Group III

While not directly cited as a drug candidate, structurally related diacyl peroxides have been explored as prodrugs or oxidizing agents in synthetic pathways . The electron-deficient carbonyl groups in Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) could facilitate [4+2] cycloaddition reactions, enabling the construction of complex heterocycles relevant to medicinal chemistry.

Macrocyclic Synthesis

The presence of two reactive anhydride moieties positions this compound as a precursor for macrocyclic architectures. For example, reacting it with diamines under high-dilution conditions could yield cyclophane-type structures with applications in host-guest chemistry or molecular recognition .

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